molecular formula C14H28O B14676348 2,2,4,8,8-Pentamethylnonan-5-one CAS No. 39575-88-7

2,2,4,8,8-Pentamethylnonan-5-one

Cat. No.: B14676348
CAS No.: 39575-88-7
M. Wt: 212.37 g/mol
InChI Key: ZWIGXWPLPKCYFB-UHFFFAOYSA-N
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Description

2,2,4,8,8-Pentamethylnonan-5-one is an organic compound with the molecular formula C14H28O It is a ketone characterized by its unique structure, which includes multiple methyl groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,8,8-Pentamethylnonan-5-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,8,8-Pentamethylnonan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups attached to the nonane backbone can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,2,4,8,8-Pentamethylnonan-5-one has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of ketone reactivity and as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2,2,4,8,8-Pentamethylnonan-5-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with other molecules, influencing their structure and reactivity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: A precursor in the synthesis of 2,2,4,8,8-Pentamethylnonan-5-one.

    2,2,4-Trimethylpentane: Another structurally similar compound with different reactivity and applications.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

39575-88-7

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2,2,4,8,8-pentamethylnonan-5-one

InChI

InChI=1S/C14H28O/c1-11(10-14(5,6)7)12(15)8-9-13(2,3)4/h11H,8-10H2,1-7H3

InChI Key

ZWIGXWPLPKCYFB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C(=O)CCC(C)(C)C

Origin of Product

United States

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